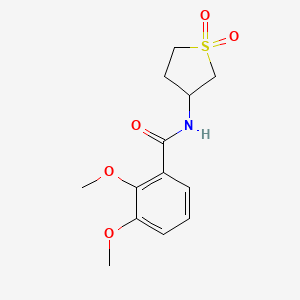

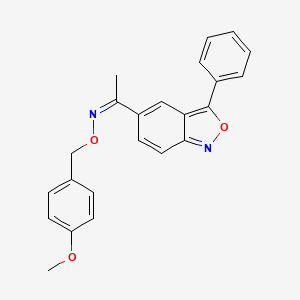

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

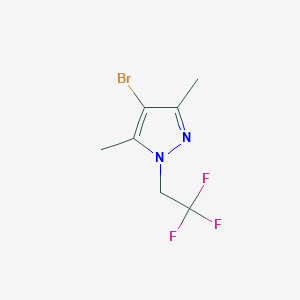

The compound “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers” is a series of G protein-gated inwardly-rectifying potassium (GIRK) channel activators . It was discovered and characterized in a study that identified a new ether-based scaffold and paired this with a novel sulfone-based head group .

Synthesis Analysis

The synthesis of this compound involved the identification of a new ether-based scaffold and a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and were found to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .科学的研究の応用

Tumor Cellular Proliferation Assessment

One significant application of derivatives of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dimethoxybenzamide is in evaluating tumor cellular proliferation. For instance, the study by Dehdashti et al. (2013) introduces a cellular proliferative marker, 18F-ISO-1, for PET imaging in patients with malignant neoplasms, including lymphoma, breast cancer, and head and neck cancer. The marker demonstrated a significant correlation with the Ki-67 proliferation index, indicating its potential for assessing the proliferative status of solid tumors with minimal absorbed doses to normal organs, ensuring safe administration for clinical trials (Dehdashti et al., 2013).

Synthetic Route Development

Another area of research involves the development of synthetic routes for related compounds. Yoshida et al. (2014) describe an efficient synthesis of YM758 monophosphate, a novel If channel inhibitor, highlighting a practical and scalable synthetic approach that avoids unstable intermediates and improves yield without requiring purification steps for each phase (Yoshida et al., 2014).

Novel N-Protecting Group for Thiazetidine Dioxides

Research on protecting groups for thiazetidine dioxides by Grunder-Klotz and Ehrhardt (1991) identified the 3,4-dimethoxybenzyl group as an effective N-protecting group, which can be smoothly eliminated, showcasing its utility in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).

Sigma-2 Receptor Probe Development

Xu et al. (2005) developed novel sigma-2 receptor probes, highlighting the use of structurally related benzamide analogues for in vitro binding evaluation to sigma-2 receptors. This research provides insights into the pharmacologic profile of these receptors, contributing to the understanding of their role in various physiological processes (Xu et al., 2005).

作用機序

特性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-18-11-5-3-4-10(12(11)19-2)13(15)14-9-6-7-20(16,17)8-9/h3-5,9H,6-8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPLQURMIHXPKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2574937.png)

![N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/no-structure.png)

![(4-bromothiophen-2-yl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2574941.png)

![3,8-Bis(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2574947.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2574948.png)

![(3R,8Ar)-3-propyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B2574951.png)